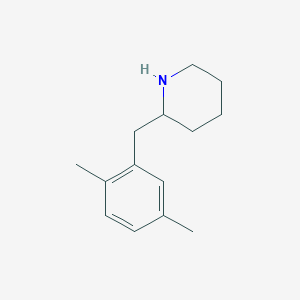

2-(2,5-Dimethylbenzyl)piperidine

Description

Significance of Piperidine (B6355638) Derivatives as Core Structures in Bioactive Compounds

The piperidine moiety is a versatile building block in the synthesis of a wide array of pharmaceutical agents. nih.gov Its derivatives are integral components in over twenty classes of drugs, including analgesics, antipsychotics, antihistamines, and anticancer agents. encyclopedia.pubijnrd.org The structural and physicochemical properties of the piperidine ring contribute significantly to the pharmacokinetic and pharmacodynamic profiles of drug candidates.

The non-planar, chair-like conformation of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for specific interactions with biological targets such as receptors and enzymes. wikipedia.org Furthermore, the basic nitrogen atom of the piperidine ring can be protonated at physiological pH, enhancing water solubility and enabling the formation of key ionic interactions with target proteins. The piperidine scaffold is also found in numerous natural alkaloids with potent biological activities, such as piperine (B192125) from black pepper, which has inspired the development of various synthetic derivatives. wikipedia.org The diverse pharmacological activities exhibited by piperidine-containing compounds, ranging from antimicrobial and antioxidant to anti-inflammatory and neuroprotective effects, highlight the enduring significance of this heterocyclic system in medicinal chemistry. ijnrd.orgacademicjournals.org

Overview of Benzyl-Substituted Piperidines in Drug Discovery Efforts

The incorporation of a benzyl (B1604629) group onto the piperidine scaffold has proven to be a highly effective strategy in the development of new therapeutic agents. Benzylpiperidine derivatives have been investigated for a wide range of biological activities, demonstrating their potential to interact with various biological targets.

One notable area of research is the development of benzylpiperidine-based acetylcholinesterase (AChE) inhibitors for the treatment of Alzheimer's disease. nih.govnih.gov In these compounds, the benzyl group can interact with the peripheral anionic site or the catalytic active site of the enzyme, contributing to potent inhibition. Structure-activity relationship (SAR) studies have shown that substitutions on the benzyl ring can significantly modulate the inhibitory activity and selectivity. nih.gov

Furthermore, benzylpiperidine derivatives have been extensively explored as ligands for monoamine transporters, including the dopamine (B1211576) transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). wikipedia.orgacs.org For instance, 2-benzylpiperidine (B184556) has been identified as a stimulant, although it is less potent than related compounds like methylphenidate. wikipedia.org SAR studies on 4-benzylpiperidine (B145979) derivatives have led to the identification of potent and selective DAT inhibitors, which are being investigated as potential treatments for cocaine addiction. acs.org

Benzylpiperidine scaffolds have also been utilized in the design of high-affinity ligands for sigma (σ) receptors, which are implicated in various central nervous system disorders. acs.orgnih.gov Systematic modifications of the aralkyl moiety in 1-aralkyl-4-benzylpiperidine derivatives have allowed for the fine-tuning of affinity and selectivity for σ₁ and σ₂ receptor subtypes. nih.gov The versatility of the benzylpiperidine scaffold is further demonstrated by its use in the development of antiviral agents, including inhibitors of the H1N1 influenza virus. encyclopedia.pub

Rationale for Focused Research on 2-(2,5-Dimethylbenzyl)piperidine Architectures

The focused investigation of the this compound scaffold is driven by the potential for this specific substitution pattern to confer advantageous pharmacological properties. While direct and extensive research on this particular molecule is not widely published, the rationale for its study can be inferred from the well-established principles of medicinal chemistry and the known effects of its constituent chemical motifs.

The positioning of the benzyl group at the 2-position of the piperidine ring creates a chiral center, allowing for stereospecific interactions with biological targets. The introduction of methyl groups on the benzyl ring is a common strategy in drug design to modulate a compound's physicochemical and pharmacokinetic properties. The 2,5-dimethyl substitution pattern, in particular, can influence the molecule's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) profile.

Moreover, the methyl groups can provide steric bulk that may enhance binding affinity and selectivity for a specific target by occupying hydrophobic pockets in the binding site. They can also block sites of metabolism, potentially increasing the compound's metabolic stability and duration of action. For example, in the context of monoamine transporter ligands, substitutions on the aromatic ring of the benzyl group have been shown to significantly impact potency and selectivity. wikipedia.org

The synthesis of related structures, such as 2-(3,5-dimethylbenzyl)piperidine, has been described, highlighting the accessibility of these scaffolds for further investigation. vulcanchem.com The study of the this compound architecture allows for a systematic exploration of the structure-activity relationships within the broader class of benzylpiperidine derivatives. By comparing its biological activity to that of other substituted analogs, researchers can gain valuable insights into the optimal substitution patterns for a desired therapeutic effect, whether it be for CNS disorders, infectious diseases, or other conditions where piperidine-based compounds have shown promise.

Structure

3D Structure

Properties

Molecular Formula |

C14H21N |

|---|---|

Molecular Weight |

203.32 g/mol |

IUPAC Name |

2-[(2,5-dimethylphenyl)methyl]piperidine |

InChI |

InChI=1S/C14H21N/c1-11-6-7-12(2)13(9-11)10-14-5-3-4-8-15-14/h6-7,9,14-15H,3-5,8,10H2,1-2H3 |

InChI Key |

QBBQTOVJTJIJHS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC2CCCCN2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 2,5 Dimethylbenzyl Piperidine and Analogues

Classical Synthetic Routes to N-Benzylpiperidines

The traditional approaches to synthesizing N-benzylpiperidines, including the title compound, primarily involve the formation of the bond between the piperidine (B6355638) nitrogen and the benzyl (B1604629) group or the construction of the piperidine ring itself with the benzyl substituent already in place.

Reductive Amination Approaches

Reductive amination stands as a cornerstone of amine synthesis, providing a direct and efficient route to N-benzylpiperidines. This one-pot reaction typically involves the condensation of a primary or secondary amine with a carbonyl compound to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.

For the synthesis of 2-(2,5-dimethylbenzyl)piperidine, this would involve the reaction of piperidine with 2,5-dimethylbenzaldehyde (B165460). The initial reaction forms a piperidinium (B107235) ion, which is subsequently reduced by a suitable reducing agent. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being popular choices due to their mildness and selectivity.

A representative reaction scheme is as follows:

Scheme 1: Synthesis of this compound via Reductive Amination

(Image depicting the reaction of piperidine with 2,5-dimethylbenzaldehyde in the presence of a reducing agent to yield this compound)

The choice of solvent is typically a non-protic solvent like dichloromethane (B109758) (DCM) or 1,2-dichloroethane (B1671644) (DCE). The reaction conditions are generally mild, proceeding at room temperature.

Table 1: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Typical Reaction Conditions | Notes |

| Sodium triacetoxyborohydride | STAB | DCM or DCE, Room Temperature | Mild and selective, often the preferred reagent. |

| Sodium cyanoborohydride | NaBH₃CN | Methanol, pH 6-7 | Effective but toxic due to the potential release of HCN. |

| Sodium borohydride | NaBH₄ | Methanol, Room Temperature | Can reduce the aldehyde starting material if not controlled. |

| Hydrogen/Catalyst | H₂/Pd/C | Ethanol or Methanol, Pressure | "Greener" approach, but may require specialized equipment. |

Nucleophilic Substitution Reactions

Nucleophilic substitution is another fundamental and widely practiced method for the synthesis of N-benzylpiperidines. This approach involves the N-alkylation of piperidine with a suitable benzyl electrophile, typically a benzyl halide. For the target molecule, this would entail the reaction of piperidine with 2,5-dimethylbenzyl chloride or bromide.

The reaction is generally carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct, thereby driving the reaction to completion. Common bases include potassium carbonate (K₂CO₃), triethylamine (B128534) (Et₃N), or an excess of piperidine itself.

Scheme 2: Synthesis via Nucleophilic Substitution

(Image depicting the reaction of piperidine with 2,5-dimethylbenzyl chloride in the presence of a base to yield this compound)

A variety of solvents can be used, including polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724) (MeCN), or even polar protic solvents like ethanol. chemicalforums.com The choice of solvent can influence the reaction rate and the potential for side reactions. chemicalforums.com

Table 2: Conditions for N-Alkylation of Piperidine

| Electrophile | Base | Solvent | Temperature | Reference |

| 2,5-Dimethylbenzyl chloride | K₂CO₃ | Acetonitrile | Reflux | researchgate.net |

| 2,5-Dimethylbenzyl bromide | Et₃N | DMF | Room Temp. to 80 °C | chemicalforums.com |

| 2,5-Dimethylbenzyl chloride | NaH | Dry DMF | 0 °C to Room Temp. | researchgate.net |

Cyclization Strategies Involving Piperidine Ring Formation

In contrast to the previous methods that start with a pre-formed piperidine ring, cyclization strategies build the heterocyclic ring itself. One classical approach involves the reaction of glutaraldehyde (B144438) with a primary amine, in this case, 2,5-dimethylbenzylamine (B130764), in the presence of a reducing agent. oup.com This method provides a direct route to N-substituted piperidines. oup.com

Another powerful cyclization method is the aza-Diels-Alder reaction, a modification of the Diels-Alder reaction where a nitrogen atom is part of the diene or dienophile. wikipedia.org This cycloaddition can form a tetrahydropyridine (B1245486) ring, which can then be reduced to the corresponding piperidine. The imine required for this reaction can be formed in situ from 2,5-dimethylbenzylamine and an appropriate aldehyde. wikipedia.org

Advanced and Stereoselective Synthesis of this compound Enantiomers

The presence of a stereocenter at the 2-position of the piperidine ring in many biologically active molecules necessitates the development of synthetic methods that can control the stereochemical outcome. This has led to a focus on asymmetric catalysis and diastereoselective pathways.

Asymmetric Catalysis in Piperidine Functionalization

Asymmetric catalysis offers an elegant and efficient way to generate enantioenriched piperidines. A prominent strategy involves the asymmetric hydrogenation of substituted pyridinium (B92312) salts. acs.orgacs.org In a hypothetical application to the synthesis of a precursor to this compound, a 2-substituted pyridine (B92270) could be N-benzylated and then subjected to asymmetric hydrogenation using a chiral iridium or rhodium catalyst. acs.orgacs.org This would establish the stereocenter at the 2-position with high enantioselectivity.

Scheme 3: Asymmetric Hydrogenation of a Pyridinium Salt

(Image depicting the asymmetric hydrogenation of an N-benzyl-2-alkylpyridinium salt using a chiral catalyst to yield an enantioenriched N-benzyl-2-alkylpiperidine)

Recent advances have also focused on the rhodium-catalyzed asymmetric reductive Heck reaction of boronic acids with dihydropyridines, providing access to 3-substituted tetrahydropyridines which can be further reduced to the piperidine. snnu.edu.cn While this targets the 3-position, similar catalytic strategies are being explored for functionalization at the 2-position.

Table 3: Chiral Catalysts for Asymmetric Piperidine Synthesis

| Catalyst System | Substrate Type | Product Type | Enantiomeric Excess (ee) | Reference |

| [Ir(COD)Cl]₂ / MeO-BoQPhos | 2-Alkyl-pyridinium salts | Enantioenriched 2-alkylpiperidines | up to 93:7 er | acs.org |

| [Ir(COD)Cl]₂ / Segphos | N-Benzyl-2-arylpyridinium salts | Enantioenriched 2-arylpiperidines | up to 99:1 er | acs.org |

| Rh(I) / Chiral Diene | Dihydropyridines | Enantioenriched 3-substituted tetrahydropyridines | High | snnu.edu.cn |

Diastereoselective Synthetic Pathways for Substituted Piperidines

Diastereoselective strategies often rely on the use of chiral auxiliaries or the stereoselective cyclization of a chiral precursor. For instance, a chiral auxiliary attached to the nitrogen of a diene or dienophile in an aza-Diels-Alder reaction can direct the stereochemical course of the cycloaddition, leading to a diastereomerically enriched piperidine precursor. nih.gov

Another approach involves the diastereoselective alkylation of an enolate derived from a chiral piperidone. The existing stereocenter in the piperidone directs the incoming electrophile to a specific face of the molecule. Subsequent reduction of the carbonyl group would then yield a diastereomerically pure substituted piperidine.

Intramolecular aza-Michael reactions of N-tethered alkenes catalyzed by chiral organocatalysts have also emerged as a powerful tool for the enantioselective synthesis of substituted piperidines. nih.gov These reactions can generate di- and tri-substituted piperidines with good yields and high enantioselectivity. nih.gov

Kinetic Resolution Techniques for Enantiomer Separation

The synthesis of enantiomerically pure 2-substituted piperidines is crucial, as the biological activity of chiral molecules often resides in a single enantiomer. Kinetic resolution is a powerful strategy for separating a racemic mixture by exploiting the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

A prominent method for the kinetic resolution of 2-arylpiperidines, the class of compounds to which this compound belongs, involves asymmetric deprotonation using a chiral base complex. Research has demonstrated that the combination of n-butyllithium (n-BuLi) and the chiral diamine (-)-sparteine (B7772259) can selectively deprotonate the C2 proton of one enantiomer of an N-Boc-protected 2-arylpiperidine. whiterose.ac.uknih.govethz.ch The resulting lithiated intermediate, which is configurationally stable at low temperatures, can then be quenched with an electrophile to yield a 2,2-disubstituted piperidine, leaving the unreacted starting material enriched in the other enantiomer.

This methodology has been successfully applied to a range of N-Boc-2-arylpiperidines, including those with spirocyclic systems, achieving high enantiomeric ratios for both the recovered starting material and the functionalized product. whiterose.ac.uknih.gov The efficiency of the resolution is quantified by the selectivity factor (s), which is a ratio of the reaction rates of the two enantiomers (k_fast/k_slow). This technique is broadly applicable and represents a viable pathway for resolving racemic this compound.

Table 1: Examples of Kinetic Resolution of N-Boc-2-arylpiperidines using n-BuLi/(-)-sparteine

| 2-Aryl Substituent | Recovered (S)-Starting Material Yield (%) | Recovered (S)-Starting Material e.r. | Selectivity Factor (s) | Reference |

| Phenyl | 45 | 98:2 | 74 | whiterose.ac.uk |

| 4-Fluorophenyl | 46 | 98:2 | 65 | whiterose.ac.uk |

| 4-Methoxyphenyl | 47 | >99:1 | >200 | whiterose.ac.uk |

| 2-Thienyl | 46 | 98:2 | 70 | nih.gov |

e.r. = enantiomeric ratio. Data illustrates the general applicability of the method to 2-arylpiperidines.

Multi-Component Reactions for Diverse this compound Derivatives

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the starting materials. nih.govajchem-a.com This strategy offers significant advantages in terms of step economy and the rapid generation of molecular complexity, making it an attractive approach for building libraries of structurally diverse compounds for drug discovery. researchgate.netresearchgate.net

While no MCRs have been specifically reported for the synthesis of the parent this compound, several established MCRs for synthesizing highly substituted piperidine scaffolds could be adapted for this purpose. nih.govnih.gov For instance, a one-pot reaction involving an aromatic aldehyde, an amine, and a β-ketoester can yield highly functionalized piperidines. nih.gov

A hypothetical MCR approach to a derivative of this compound could involve the reaction of 2,5-dimethylbenzaldehyde, an amine (like ammonia (B1221849) or a primary amine), and a suitable 1,5-dicarbonyl precursor or its equivalent in a domino reaction sequence. The classic Ugi or Strecker reactions, which are foundational MCRs, could also be conceptually modified to generate complex amino acid or bis-amide derivatives that could serve as advanced precursors to the target piperidine architecture. ajchem-a.com The power of MCRs lies in their flexibility, allowing for the introduction of various substituents to explore the chemical space around the core this compound scaffold.

Table 2: Conceptual MCR for Piperidine Synthesis

| Reaction Type | Reactant 1 | Reactant 2 | Reactant 3 | Reactant 4 | Potential Product Class |

| Hantzsch-type | 2,5-Dimethylbenzaldehyde | Ethyl acetoacetate (B1235776) (2 equiv.) | Ammonium acetate | Dihydropyridine (precursor to piperidine) | |

| Ugi Reaction | 2,5-Dimethylbenzaldehyde | Amine | Isocyanide | Carboxylic Acid | α-Acylamino carboxamide (precursor) |

This table presents a conceptual framework for how MCRs could be applied to generate precursors for or derivatives of the target compound.

Chemoenzymatic Synthetic Approaches to Piperidine Architectures

Chemoenzymatic synthesis combines the selectivity of biocatalysts with the practicality of traditional organic chemistry to create efficient and environmentally benign synthetic routes. nih.gov Enzymes, operating under mild conditions, can offer unparalleled regio- and stereoselectivity, which is particularly valuable for the synthesis of chiral piperidines.

One powerful chemoenzymatic strategy involves the use of ω-transaminases (ω-TAs) for the asymmetric amination of ketones. A suitable 1,5-diketone could be selectively mono-aminated using an enantiocomplementary pair of ω-TAs (one producing the (R)-amine and the other the (S)-amine). The resulting aminoketone would then undergo spontaneous intramolecular cyclization to form a Δ¹-piperideine intermediate. Subsequent diastereoselective reduction of this imine yields the desired 2,6-disubstituted piperidine. By choosing the appropriate enzyme and reducing agent, all four possible diastereomers of a given piperidine could potentially be accessed.

Another well-established chemoenzymatic method is the lipase-catalyzed kinetic resolution of racemic alcohols or amines. For example, a lipase (B570770) could be used to selectively acylate the hydroxyl group of a racemic piperidine-containing alcohol, allowing for the separation of the two enantiomers. nih.gov These enzymatic methods provide a robust platform for accessing enantiopure building blocks essential for the synthesis of chiral piperidine alkaloids and pharmaceuticals.

Table 3: Enzymatic Strategies for Chiral Piperidine Synthesis

| Enzyme Class | Reaction Type | Substrate Type | Key Advantage | Reference |

| ω-Transaminases | Asymmetric amination | 1,5-Diketones | Access to both (R) and (S) enantiomers; high regioselectivity. | |

| Lipases | Kinetic Resolution (Acylation) | Racemic piperidine alcohols | High enantioselectivity; mild reaction conditions. | |

| Ene-Reductases (IREDs) | Asymmetric reduction | Tetrahydropyridinium intermediates | High stereocontrol in the formation of multiple stereocenters. | nih.gov |

Total Synthesis of Complex Natural Products Featuring this compound Moieties

A thorough review of the scientific literature indicates that, to date, no complex natural products have been isolated and identified as containing the specific this compound moiety. The total synthesis of natural products drives the development of novel synthetic methodologies and provides access to biologically important molecules for further study. While no examples exist for the title compound's core, the synthesis of natural products bearing the structurally related 2-benzylpiperidine (B184556) or 2-arylpiperidine scaffold is well-documented and showcases relevant synthetic strategies.

For instance, the synthesis of piperidine alkaloids often involves the construction of the 2-substituted piperidine ring as a key step. Methodologies employed include intramolecular cyclizations, catalytic asymmetric hydrogenation of pyridine precursors, and diastereoselective reductions of piperideine intermediates. These syntheses highlight the chemical transformations that would be relevant for constructing complex molecules built around a this compound core, should such a target be identified in nature or designed as a pharmaceutical agent in the future. The strategies developed for these related natural products provide a validated toolkit for the stereocontrolled synthesis of complex piperidine-containing architectures.

Structure Activity Relationship Sar Studies of 2 2,5 Dimethylbenzyl Piperidine Compounds

Impact of Substitutions on the Piperidine (B6355638) Nitrogen Atom

N-Alkylation Effects on Biological Activity Profiles

N-alkylation is a common strategy to modulate the physicochemical properties of piperidine-based ligands. The nature of the alkyl group—its size, shape, and electronic properties—can significantly influence how the molecule binds to its target receptor.

Studies on related N-substituted piperidines demonstrate that the length and branching of the N-alkyl chain are critical determinants of pharmacological activity. For instance, in a series of N-alkyl piperidine-2-carboxamides, which includes local anesthetics like ropivacaine (B1680718) and levobupivacaine, selective fluorination of the N-alkyl side chains (n-propyl and n-butyl) was shown to modulate basicity and lipophilicity. nih.gov The basicity of the piperidine nitrogen decreases with the proximity of fluorine substituents, a factor that can significantly alter the ionization state of the molecule at physiological pH and thereby affect its interaction with target proteins and cell membrane permeability. nih.gov

In the context of CXCR4 antagonists, replacing a simple butylamine (B146782) side chain with various N-alkyl piperidine and piperazine (B1678402) groups resulted in a range of potencies. nih.gov While N-alkylation with groups like 4-methylpiperidine (B120128) or 4-ethylpiperidine (B1265683) led to a slight decrease in potency, it favorably reduced off-target activity at CYP450 2D6. nih.gov This highlights the dual role of N-alkylation in fine-tuning both on-target efficacy and metabolic stability. The synthesis of these analogs often involves reductive amination or direct alkylation of the piperidine nitrogen with an appropriate alkyl halide. nih.gov

The following table summarizes the effect of N-alkylation on the biological activity of a generic 2-benzylpiperidine (B184556) scaffold, providing insights applicable to the 2-(2,5-dimethylbenzyl)piperidine core.

Table 1: Effect of N-Alkylation on Receptor Binding Affinity

| N-Substituent | Target | Activity/Affinity (IC50/Ki in nM) | Reference |

|---|---|---|---|

| -H | Dopamine (B1211576) Transporter (DAT) | 3780 - 8800 | wikipedia.org |

| -CH3 | CXCR4 | ~2-3 fold decrease vs parent | nih.gov |

| -CH2CH2CH3 | CXCR4 | Potent antagonist | nih.gov |

This table is illustrative and compiles data from various piperidine scaffolds to show general trends in N-alkylation effects.

N-Acylation and Other N-Substituent Modifications

Beyond simple alkylation, N-acylation of the piperidine nitrogen introduces a polar carbonyl group, which can alter the hydrogen bonding capacity and conformational flexibility of the molecule. The synthesis of N-acyl derivatives, such as N-chloroacetyl-2,6-diphenylpiperidines, has been reported to influence the preferred conformation of the piperidine ring, with some derivatives adopting a boat conformation instead of the typical chair form. researchgate.net This conformational change can dramatically affect how the molecule fits into a receptor's binding pocket.

Other N-substituents can also be introduced to modulate activity. For example, the synthesis of N-aralkyl derivatives of 4-benzylpiperidine (B145979) has been explored to develop selective sigma (σ) receptor ligands. nih.gov These studies systematically evaluated how modifications to the N-aralkyl moiety impact affinity and selectivity for σ1 and σ2 receptors, demonstrating that the nitrogen substituent is a key determinant of receptor subtype selectivity. nih.gov

Role of the Piperidine Ring Stereochemistry on Ligand-Target Interactions

The 2-benzylpiperidine scaffold contains a chiral center at the C2 position of the piperidine ring. Consequently, the molecule can exist as a pair of enantiomers, (R)- and (S)-2-(2,5-dimethylbenzyl)piperidine. The three-dimensional arrangement of atoms is often a critical factor in the specific interactions between a ligand and its biological target.

Enantiomeric Efficacy and Selectivity Profiling

Biological systems are inherently chiral, and thus, enantiomers of a drug can exhibit significantly different pharmacological and toxicological profiles. Research on related 2-arylpiperidines has shown that the biological activity often resides primarily in one enantiomer. For example, enantioselective synthesis methods have been developed to obtain pure (R)- and (S)-2-phenylpiperidine, allowing for the evaluation of their individual activities. rsc.org

In the case of piperidine-2-carboxamide (B12353) local anesthetics, where the piperidine core is chiral, pairing them with enantiomeric N-alkyl groups results in diastereomers. While properties like basicity and lipophilicity show little response to this stereoisomerism, more significant variations are observed in metabolic stability, highlighting the importance of stereochemistry in drug metabolism. nih.gov

Diastereomeric Effects on Biological Activity

Further substitution on the piperidine ring can introduce additional chiral centers, leading to the formation of diastereomers. The relative stereochemistry (e.g., cis vs. trans) of these substituents can have a profound effect on the molecule's conformation and its ability to bind to a target.

Modulation of the 2,5-Dimethylbenzyl Moiety for Enhanced Potency and Selectivity

The 2,5-dimethylbenzyl group is a key hydrophobic component that engages with the target protein. Altering the substitution pattern on this aromatic ring can fine-tune the electronic and steric properties of the ligand, thereby enhancing its potency and selectivity.

Research on a series of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl)-1-(substituted benzyl)piperidines has provided valuable insights into the effects of benzyl (B1604629) ring substitution on monoamine transporter affinity. nih.gov Although this series differs from the title compound, the principles governing the interaction of the benzyl moiety are relevant. The position and nature of the substituents on the benzyl ring were found to significantly influence affinity and selectivity for the dopamine transporter (DAT), serotonin (B10506) transporter (SERT), and norepinephrine (B1679862) transporter (NET). nih.gov

Similarly, a study on N-(piperidin-4-yl)-naphthamides evaluated the effect of substituted benzyl groups on D2-like dopamine and 5-HT2A receptor affinity. nih.gov In one series, halogen and methyl substitutions at the meta (3) or para (4) position of the benzyl ring were found to increase affinity for the D4.2 receptor. nih.gov In a related series, 3-methoxy, 3-methyl, and 4-methyl substituents were favorable for D4.2 affinity, whereas halogen substituents were detrimental. nih.gov These findings underscore the sensitive nature of the interaction between the benzyl moiety and the receptor binding site, where small changes can lead to significant shifts in the pharmacological profile.

The following table illustrates how substitutions on the benzyl ring of related piperidine compounds can modulate receptor affinity.

Table 2: Effect of Benzyl Moiety Substitution on Receptor Affinity

| Compound Series | Benzyl Substitution | Effect on Receptor Affinity | Reference |

|---|---|---|---|

| 1-Naphthamide (B1198061) | 3- or 4-Halogen, Methyl | Increased D4.2 Affinity | nih.gov |

| 2-Naphthamide | 3-Methoxy, 3-Methyl, 4-Methyl | Favorable for D4.2 Affinity | nih.gov |

| 2-Naphthamide | Halogens | Reduced D4.2 Affinity | nih.gov |

This table presents data from related but structurally different compound series to illustrate the principle of modulating the benzyl moiety.

Positional Isomerism of Methyl Substituents on the Benzyl Ring

The substitution pattern on the benzyl ring is a critical determinant of a compound's efficacy and selectivity. In the case of this compound, the two methyl groups at positions 2 and 5 are key. The specific location of these substituents dictates the molecule's steric and electronic profile, which in turn governs its binding affinity to target receptors.

Research on related benzylpiperidine derivatives provides insights into the importance of this substitution. For instance, in a series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety, it was found that methyl substitution at the ortho- or meta-position of the benzyl ring resulted in comparable inhibitory activity towards cholinesterases. tandfonline.com However, moving the methyl group to the para-position led to a decrease in inhibitory potency. tandfonline.com This suggests that substitution at the 2- and 3-positions is well-tolerated, while the 4-position may be sterically or electronically disfavored for this particular target.

Halogenation and Other Aromatic Substituent Effects

Beyond methyl groups, the introduction of halogens and other functional groups onto the benzyl ring can dramatically alter the biological activity of benzylpiperidine compounds. Halogens like fluorine, chlorine, and bromine can modify a compound's lipophilicity, electronic properties, and metabolic stability.

Studies have systematically evaluated these effects. For example, the introduction of a trifluoromethyl group (a strong electron-withdrawing group) at the ortho-position of the N-benzyl ring in a series of piperidine analogs was found to produce an allosteric modulator of the serotonin transporter. nih.gov In another series of benzylpiperidine-based MAGL inhibitors, the presence of a fluorine atom was found to be beneficial for enzymatic activity, particularly when placed at the ortho-position relative to the linker. unisi.it

The following table summarizes the observed effects of various substituents on the benzyl ring in related piperidine compounds, providing a predictive framework for the SAR of this compound analogs.

| Substituent | Position on Benzyl Ring | Observed Effect on Activity | Reference |

| Methyl | ortho- or meta- | Maintained or enhanced activity | tandfonline.com |

| Methyl | para- | Reduced activity | tandfonline.com |

| Trifluoromethyl | ortho- | Conferred allosteric modulation properties | nih.gov |

| Fluorine | ortho- | Beneficial for enzymatic inhibition | unisi.it |

| Fluorine | meta- | Decreased activity compared to ortho- | unisi.it |

| Methoxy (B1213986)/Hydroxy | ortho- or meta- | Decreased inhibition potency | unisi.it |

| Halogens (general) | Position-dependent | Can produce a decay or improvement in affinity | nih.gov |

These findings highlight that both the nature of the substituent and its position are critical. Electron-withdrawing groups like halogens can enhance potency, but their effect is highly dependent on their location on the aromatic ring, which influences interactions within the target's binding pocket.

Spacing and Linker Modifications between Benzyl and Piperidine Rings

Modifications to this linker can significantly impact biological activity:

Length: Research on benzofuran-azacyclic hybrids has shown that a linker of four or five atoms between aromatic moieties can result in higher activity, suggesting that the optimal distance is target-specific. acs.org Lengthening the single-carbon linker in 2-(benzyl)piperidine could allow the molecule to access different binding regions or optimize interactions within a large active site.

Rigidity: Introducing conformational constraints into the linker is a common strategy in medicinal chemistry to lock the molecule into its bioactive conformation. nih.govresearchgate.net For example, studies on acetylcholinesterase inhibitors showed that replacing a flexible ethylamine (B1201723) linker with a more rigid indanone moiety could be done without a major loss of potency, indicating the importance of the relative orientation of the terminal rings. nih.gov

Composition: The introduction of heteroatoms (e.g., oxygen, nitrogen) or different functional groups (e.g., ketone, amide) into the linker can introduce new hydrogen bonding capabilities and alter the molecule's electronic properties. Derivatives of 2-benzylpiperidine where the linker was modified to an α-keto group were found to be much more potent as dopamine reuptake inhibitors. wikipedia.org

Even minor modifications to a linker can shift the conformational ensemble of a molecule, leading to distinct three-dimensional shapes and potentially improved binding affinity. nih.gov

Rational Design of Hybrid this compound Scaffolds

The rational design of hybrid molecules involves combining two or more pharmacophores into a single chemical entity to interact with multiple biological targets simultaneously. mdpi.com This multitarget-directed ligand approach is a promising strategy for treating complex diseases. nih.gov The N-benzylpiperidine motif, due to its favorable properties and structural flexibility, is a commonly used scaffold in such designs. nih.gov

The this compound core can serve as an anchor or a key recognition element for one target, while a second pharmacophore is appended to interact with another. This strategy has been successfully applied in the development of treatments for Alzheimer's disease, where N-benzylpiperidine analogs have been designed as dual inhibitors of both acetylcholinesterase (AChE) and other key enzymes like β-secretase-1 (BACE-1) or histone deacetylase (HDAC). nih.govnih.gov

Examples of Hybrid Design Strategies based on Benzylpiperidine:

| Base Scaffold | Linked Pharmacophore | Combined Target | Therapeutic Area | Reference |

| N-Benzylpiperidine | Hydroxamic Acid Moiety | HDAC and AChE | Alzheimer's Disease | nih.gov |

| N-Benzylpiperidine | Indanone or Thioflavin Analog | AChE and BACE-1 | Alzheimer's Disease | nih.gov |

| N-Benzylpiperidine | 1,3,4-Oxadiazol-2-thiol | AChE, BChE, BACE-1 | Alzheimer's Disease | nih.gov |

| 4-Benzylpiperidine | Aralkyl Moiety | Sigma and 5-HT1A Receptors | Antipsychotics | nih.gov |

These examples demonstrate the versatility of the benzylpiperidine scaffold in creating multifunctional molecules. A hybrid based on this compound could be rationally designed by attaching other bioactive fragments to the piperidine nitrogen, leveraging its established interactions while adding new functionalities.

Conformational Analysis and its Correlation with Biological Activity

Conformational analysis is the study of the different three-dimensional shapes a molecule can adopt due to the rotation around its single bonds. For a flexible molecule like this compound, which contains a flexible piperidine ring and a rotatable bond linking the two rings, numerous conformations are possible. However, it is widely accepted that a molecule typically binds to its biological target in a single, specific "bioactive conformation." nih.gov

The strategy of conformational restriction aims to reduce a molecule's flexibility by introducing structural constraints, thereby pre-organizing it into its bioactive shape. nih.govresearchgate.net This can lead to enhanced potency, as less conformational entropy is lost upon binding, and may also improve selectivity.

Key findings from conformational studies of related piperidine compounds include:

Stereoisomerism: In a study of 2,5-disubstituted piperidine derivatives, the cis-isomer was found to be significantly more potent and selective for the dopamine transporter than the trans-isomer, highlighting that the relative orientation of the substituents on the piperidine ring is critical. nih.gov

Ring Conformation: The piperidine ring itself can adopt different conformations, such as chair or boat forms. NMR and X-ray crystallography studies on N-benzyl-diphenylpiperidines have shown that different compounds in a series can prefer different conformations, and this preference correlates with their observed biological activities. researchgate.net

Computational Modeling: Techniques like Comparative Molecular Field Analysis (CoMFA) have been used to build 3D-QSAR models for N-benzylpiperidines. nih.gov These models demonstrate a strong correlation between the steric and electronic fields (which are a function of conformation) and the inhibitory activity of the compounds. nih.gov

Biological Activities and Mechanistic Investigations of 2 2,5 Dimethylbenzyl Piperidine Derivatives

Receptor Binding and Functional Assays

The interaction of 2-(2,5-dimethylbenzyl)piperidine derivatives with various receptor systems is a key area of investigation, particularly concerning their potential to modulate neurotransmitter pathways.

G Protein-Coupled Receptor (GPCR) Interaction Profiles (e.g., Serotonin (B10506) Receptors, Dopamine (B1211576) Receptors)

Derivatives of the benzylpiperidine scaffold have been evaluated for their affinity and activity at serotonin and dopamine receptors, which are crucial G protein-coupled receptors (GPCRs) in the central nervous system. nih.gov

Serotonin Receptors: Investigations into structurally related 2,5-dimethoxyphenylpiperidines have identified them as a novel class of selective serotonin 5-HT2A receptor agonists. nih.gov These compounds are of interest because the 5-HT2A receptor is a primary target for classical psychedelics, which are under investigation for treating psychiatric disorders. nih.govacs.org One analogue, LPH-5, emerged from these studies as a potent and selective 5-HT2A receptor agonist. nih.govacs.org The activity of these compounds is highly dependent on the spatial arrangement of the molecule, with bioactivity often residing in a single enantiomer. acs.org

Dopamine Receptors: The dopamine receptor family, particularly the D2-like subtypes (D2, D3, and D4), are significant targets for antipsychotic medications. nih.govnih.gov The high homology among these subtypes makes developing selective ligands challenging. nih.gov

Studies on N-(piperidin-4-yl)-naphthamides with substituted benzyl (B1604629) groups showed that many compounds in the 1-naphthamide (B1198061) series were highly selective for the D4.2 receptor over D2L and 5-HT2A receptors. nih.gov Specifically, methyl substitution at position 3 or 4 of the benzyl group tended to increase affinity for the D4.2 receptor. nih.gov In a related 4-benzylpiperidine (B145979) series, one compound emerged with high affinity for the D4 receptor (pKi = 8.79) and significant selectivity over the D2 receptor. mdpi.com Functional assays confirmed that these types of compounds act as antagonists at the D4 receptor. nih.govmdpi.com

Ligand-Gated Ion Channel Modulatory Effects

Ligand-gated ion channels (LGICs), such as nicotinic acetylcholine, GABAA, and certain serotonin (5-HT3) receptors, are integral membrane proteins that facilitate rapid synaptic transmission. nih.govunil.ch At present, there is no significant published research specifically detailing the modulatory effects of this compound or its close derivatives on this class of ion channels.

Nuclear Receptor Agonism/Antagonism Studies

Nuclear receptors are a class of proteins responsible for sensing steroid and thyroid hormones and other molecules, thereby regulating gene expression. To date, scientific literature has not reported significant findings regarding the agonistic or antagonistic activity of this compound derivatives at nuclear receptors.

Enzyme Inhibition and Activation Mechanisms

The inhibitory activity of this compound derivatives against key enzymes in the nervous system has been a primary focus of research, yielding promising results for cholinesterases and monoamine oxidases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Studies

Inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are important in the management of Alzheimer's disease by preventing the breakdown of the neurotransmitter acetylcholine. tandfonline.comnih.gov In advanced Alzheimer's disease, BChE levels may increase, making it an important therapeutic target. nih.govnih.gov

A series of 1,3-dimethylbenzimidazolinone derivatives linked to a benzylpiperidine moiety were synthesized and evaluated for their cholinesterase inhibitory activity. tandfonline.comnih.gov Among them, compounds 15b and 15j showed potent inhibition. Compound 15b was a notable inhibitor of AChE, while compound 15j was a potent and selective inhibitor of BChE. tandfonline.comnih.gov Kinetic studies revealed that both compounds act as competitive inhibitors. tandfonline.comnih.gov Another study highlighted that 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil ) is a potent and highly selective AChE inhibitor, being 1250 times more selective for AChE over BChE. nih.gov

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Type |

|---|---|---|---|

| 15b | eelAChE | 0.39 ± 0.11 µM | Competitive |

| 15j | eqBChE | 0.16 ± 0.04 µM | Competitive |

| Donepezil (13e) | AChE | 5.7 nM | Not Specified |

Monoamine Oxidase (MAO) Inhibition Kinetics

Monoamine oxidase (MAO) inhibitors are critical in the treatment of neurodegenerative disorders like Parkinson's disease by preventing the breakdown of dopamine. mdpi.comnih.gov Research efforts have focused on developing reversible and selective inhibitors for the MAO-B isoform to enhance therapeutic efficacy. mdpi.comresearchgate.net

A study of 24 pyridazinobenzylpiperidine derivatives found that most compounds were more effective at inhibiting MAO-B than MAO-A. mdpi.comresearchgate.net Compound S5 , which features a chloro-substitution on the benzyl ring, was the most potent MAO-B inhibitor with an IC50 value of 0.203 μM and a selectivity index of 19.04 for MAO-B over MAO-A. mdpi.comnih.govresearchgate.net Kinetic analyses of compounds S5 and S16 (a cyano-substituted derivative) demonstrated that they are competitive and reversible inhibitors of MAO-B. mdpi.comresearchgate.net The inhibition constants (Ki) were determined to be 0.155 µM for S5 and 0.721 µM for S16. mdpi.comnih.govresearchgate.net

| Compound | Target Enzyme | Inhibitory Concentration (IC50) | Inhibition Constant (Ki) | Inhibition Type |

|---|---|---|---|---|

| S5 | MAO-B | 0.203 µM | 0.155 ± 0.050 µM | Competitive, Reversible |

| MAO-A | 3.857 µM | Not Determined | ||

| S16 | MAO-B | 0.979 µM | 0.721 ± 0.074 µM | Competitive, Reversible |

| MAO-A | Weak Inhibition | Not Determined |

Carbonic Anhydrase Inhibition Profiling

While direct studies on the carbonic anhydrase (CA) inhibitory activity of this compound are not extensively documented, research into structurally related piperidine (B6355638) derivatives suggests potential for this class of compounds to interact with CA isoforms. Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and altitude sickness.

Studies on other N-benzylpiperidine derivatives have shown that the piperidine scaffold can be a key element in the design of potent CA inhibitors. For instance, the synthesis of novel N-benzylpiperidine derivatives combined with phthalimide (B116566) or indole (B1671886) moieties has been explored for multi-target-directed ligands in Alzheimer's disease, which included evaluation of their enzymatic inhibitory activities. nih.gov The general structure of piperidine allows for substitutions that can be tailored to fit into the active site of different CA isoforms. The benzyl group, in particular, can be modified to enhance binding affinity and selectivity. The 2,5-dimethyl substitution on the benzyl ring of the target compound could influence its electronic and steric properties, potentially affecting its interaction with the zinc ion and surrounding amino acid residues in the CA active site. Further investigation is required to elucidate the specific CA inhibition profile of this compound and its derivatives.

Falcipain-2 and Other Protease Inhibition Assays

Falcipain-2, a major cysteine protease of the malaria parasite Plasmodium falciparum, is a crucial enzyme for the parasite's life cycle and a key target for antimalarial drug development. nih.gov Although direct inhibition of falcipain-2 by this compound has not been specifically reported, the piperidine scaffold is a common feature in various protease inhibitors.

Furthermore, derivatives of piperidine have been investigated as inhibitors of other proteases, such as HIV-1 protease. plos.org In these studies, the piperidine scaffold serves as a P2-ligand, contributing to the potent inhibitory activity of the designed compounds. plos.org For instance, a series of HIV-1 protease inhibitors incorporating piperidine analogues as P2-ligands exhibited excellent activity, with some compounds showing IC50 values in the low nanomolar range. plos.org This highlights the versatility of the piperidine ring in the design of inhibitors for a range of proteases. The this compound structure, with its specific substitution pattern, could potentially be adapted to create novel and selective protease inhibitors.

DNA Gyrase and Other Microbial Enzyme Inhibition

DNA gyrase, a type II topoisomerase, is an essential bacterial enzyme that introduces negative supercoils into DNA and is a validated target for antibacterial drugs. nih.gov While there is no direct evidence of this compound inhibiting DNA gyrase, related heterocyclic structures have been identified as inhibitors of this enzyme.

For example, N-benzyl-3-sulfonamidopyrrolidines, which share the benzyl-heterocycle motif, have been characterized as a new class of bacterial DNA gyrase inhibitors. nih.gov These compounds, termed gyramides, were found to inhibit the supercoiling activity of E. coli DNA gyrase with IC50 values in the low micromolar range. nih.gov Another class of compounds, benzothiazole-based DNA gyrase inhibitors, has also shown promise as antibacterial agents. rsc.org

More directly related to the piperidine scaffold, piperidine-4-carboxamides have been found to target DNA gyrase in Mycobacterium abscessus. These findings suggest that the broader class of benzyl-substituted nitrogen heterocycles, including benzylpiperidines, could serve as a foundational structure for the development of novel DNA gyrase inhibitors. The specific 2,5-dimethyl substitution on the benzyl ring of the title compound would likely influence its binding affinity and selectivity for the enzyme.

Cytochrome P450 (CYP) and Other Monooxygenase Activity Modulation

Cytochrome P450 (CYP) enzymes are a superfamily of monooxygenases that play a central role in the metabolism of a vast array of endogenous and exogenous compounds, including drugs. The interaction of new chemical entities with CYP enzymes is a critical aspect of drug development to assess potential drug-drug interactions and metabolic liabilities.

While specific data on the modulation of CYP activity by this compound is not available, studies on related 4-aminopiperidine (B84694) drugs have provided insights into their metabolism by various CYP isoforms. The piperidine ring itself is a common structural motif in many drugs, and its metabolism often involves N-dealkylation, a reaction frequently catalyzed by CYP enzymes. The benzyl group attached to the piperidine nitrogen is a likely site for such metabolic transformations. The 2,5-dimethyl substitution on the benzyl ring may influence the rate and regioselectivity of CYP-mediated metabolism.

The design of N-benzylpiperidine derivatives as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE) has also included considerations of their metabolic stability and potential for CYP inhibition. nih.gov These studies underscore the importance of understanding how substitutions on the benzyl and piperidine rings affect interactions with CYP enzymes.

Anti-Aggregant Properties in Protein Misfolding Diseases (e.g., Aβ Anti-aggregation)

Protein misfolding and aggregation are central to the pathology of numerous neurodegenerative disorders, including Alzheimer's disease, which is characterized by the accumulation of amyloid-beta (Aβ) plaques. nih.govmdpi.com The development of small molecules that can inhibit or modulate Aβ aggregation is a promising therapeutic strategy. nih.gov

Several studies have highlighted the potential of N-benzylpiperidine derivatives as inhibitors of Aβ aggregation. nih.govnih.gov For instance, new piperidine derivatives have been designed with the dual function of inhibiting both acetylcholinesterase (AChE) and Aβ aggregation. nih.gov In these designs, the N-benzylpiperidine moiety is a key structural feature. Molecular modeling studies have suggested that the benzhydryl moiety of some of these derivatives can cover the peripheral site of AChE, which may contribute to the inhibition of AChE-induced Aβ aggregation. nih.gov

Another study focused on the synthesis of N-benzylpiperidine derivatives combined with phthalimide or indole moieties, which demonstrated both cholinesterase inhibition and Aβ anti-aggregation properties. nih.gov One of the most promising compounds from this series showed 72.5% inhibition of Aβ aggregation at a concentration of 10 µM. nih.gov These findings suggest that the N-benzylpiperidine scaffold is a valuable starting point for designing agents that can combat the multifaceted nature of Alzheimer's disease. The 2,5-dimethylbenzyl group in the title compound could potentially enhance these anti-aggregant properties through specific hydrophobic and steric interactions with the Aβ peptide.

Table 1: Inhibition of Aβ (1-42) Aggregation by a Benzylpiperidine Derivative This table is based on data for a representative N-benzylpiperidine derivative and is for illustrative purposes.

| Compound | Concentration (µM) | Inhibition of Aβ (1-42) Aggregation (%) |

|---|---|---|

| 2-(8-(1-(3-chlorobenzyl)piperidin-4-ylamino)octyl)isoindoline-1,3-dione | 10 | 72.5 |

Antimicrobial and Antifungal Activity Assessment

The piperidine scaffold is a constituent of numerous natural and synthetic compounds with a wide range of biological activities, including antimicrobial and antifungal properties. nih.govtandfonline.com While specific data for this compound is limited, studies on various piperidine derivatives demonstrate the potential of this chemical class against a spectrum of microbial pathogens.

For example, a series of piperidine and pyrrolidine (B122466) substituted halogenobenzene derivatives were synthesized and evaluated for their in vitro antibacterial and antifungal activities. tandfonline.comnih.gov Some of these compounds inhibited the growth of Staphylococcus aureus, Bacillus subtilis, Yersinia enterocolitica, Escherichia coli, Klebsiella pneumoniae, and Candida albicans with minimum inhibitory concentrations (MICs) ranging from 32 to 512 µg/ml. nih.gov

Another study reported the synthesis of six novel piperidine derivatives and their evaluation for antimicrobial and antioxidant activities. academicjournals.org One of the compounds exhibited strong inhibitory activity against several bacteria, with MIC values as low as 0.75 mg/ml against B. subtilis. academicjournals.org However, the antifungal activity of these particular derivatives was more limited. academicjournals.org

Furthermore, arylpiperazine derivatives, which share a similar heterocyclic core, have been identified as potent broad-spectrum antimicrobials with activity against clinically relevant bacteria and fungi. nih.gov These findings collectively suggest that the this compound structure could be a promising starting point for the development of new antimicrobial and antifungal agents. The specific substitution pattern on the benzyl ring would likely play a significant role in determining the spectrum and potency of its activity.

Table 2: Antimicrobial Activity of Representative Piperidine Derivatives This table presents illustrative data for various piperidine derivatives against selected microorganisms.

| Compound Class | Microorganism | MIC (µg/mL) |

|---|---|---|

| Piperidine-substituted halogenobenzenes | Staphylococcus aureus | 32-128 |

| Candida albicans | 32-64 | |

| Novel Piperidine Derivatives | Bacillus subtilis | 750 |

| Escherichia coli | 1500 |

Antiviral Research Applications

The piperidine moiety is a key structural feature in a variety of antiviral compounds. nih.gov Research into N-substituted piperidine derivatives has revealed their potential against a range of viruses, including influenza and coronaviruses.

A notable example is the identification of a class of N-benzyl-4,4-disubstituted piperidines as influenza A virus fusion inhibitors with specific activity against the H1N1 subtype. csic.esnih.gov Mechanistic studies demonstrated that these compounds act by inhibiting the low pH-induced membrane fusion process mediated by the viral hemagglutinin (HA) protein. csic.esnih.gov Computational studies identified a novel binding site for these inhibitors at the bottom of the HA2 stem, near the fusion peptide. csic.es

Furthermore, a study on new derivatives of N-substituted piperidines investigated their antiviral activity against the influenza A/Swine/Iowa/30 (H1N1) virus. nih.govmdpi.com The results indicated that all the tested substances were effective against the virus compared to commercial drugs like Tamiflu and Rimantadine. nih.gov More recently, a diketopiperazine/piperidine alkaloid was identified as a potential broad-spectrum coronaviral entry inhibitor through virtual screening. researchgate.net These studies underscore the value of the N-benzylpiperidine scaffold in the development of novel antiviral agents. The 2,5-dimethyl substitution in the title compound could modulate its binding to viral proteins and thus its antiviral efficacy.

Table 3: Antiviral Activity of a Representative N-Substituted Piperidine Derivative This table is based on data for a representative compound and is for illustrative purposes.

| Compound | Virus | Assay | Result |

|---|---|---|---|

| Hetero-organic compound 5c | Influenza A/Swine/Iowa/30 (H1N1) | Virus Replication Suppression | 1.2 log2 reduction in infectious doses |

Anti-inflammatory Pathways and Effects

Piperidine and its derivatives are recognized for their significant anti-inflammatory properties. researchgate.net These compounds can modulate various inflammatory pathways. For instance, certain piperidine derivatives act as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), key enzymes in the inflammatory cascade. rsc.org Inhibition of these enzymes reduces the production of prostaglandins (B1171923) and leukotrienes, which are potent inflammatory mediators.

Studies on novel benzhydrylpiperazine derivatives, which share the core piperidine ring, have demonstrated significant anti-inflammatory responses in animal models. The most active compounds in this series were shown to inhibit pro-inflammatory cytokines such as prostaglandin (B15479496) E2 (PGE2), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), while increasing the concentration of the anti-inflammatory cytokine IL-10. rsc.org Another study highlighted that piperidine derivatives with a 4-(1-pyrrolidinyl)piperidine (B154721) structure act as potent agonists for the peroxisome proliferator-activated receptor δ (PPARδ). nih.gov Activation of PPARδ is a known therapeutic target for metabolic diseases like atherosclerosis, and agonists of this receptor have been shown to significantly suppress disease progression by reducing serum levels of monocyte chemoattractant protein-1 (MCP-1), an inflammatory chemokine. nih.gov

The anti-inflammatory activity is also influenced by the chemical substituents on the piperidine ring. The introduction of electron-withdrawing groups, such as trifluoromethyl, has been shown to favor edema inhibition in some series of piperidine-derived amides. nwmedj.org Furthermore, research on piperidine-2,4,6-trione derivatives indicates that the addition of an N-cyclohexylcarboxamide substituent can increase anti-inflammatory activity. researchgate.net These findings collectively suggest that the piperidine scaffold is a versatile template for developing new anti-inflammatory agents that act through various mechanisms, including enzyme inhibition and receptor modulation.

Antioxidant Capacity and Mechanisms

The piperidine nucleus is a privileged scaffold for developing potent antioxidant agents. researchgate.netscispace.com The antioxidant potential of piperidine derivatives is frequently evaluated using a variety of assays that measure their ability to scavenge free radicals or chelate metal ions. Common methods include the 2,2-diphenyl-1-picrylhydrazyl (DPPH), 2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), and ferric reducing/antioxidant power (FRAP) assays. scispace.comnih.gov

The antioxidant activity is highly dependent on the specific chemical structure of the derivative. For example, studies on piperazine (B1678402) derivatives containing a xanthine (B1682287) moiety showed that the presence of a hydroxyl group is crucial for potent antioxidant properties. nih.gov In one study, a piperazine derivative (compound 3c) with a hydroxyl group demonstrated the highest activity in DPPH, ABTS, and FRAP assays and also showed significant inhibition of lipid peroxidation. nih.gov In contrast, a synthesized 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl)piperidin-1-ium chloride molecule showed limited DPPH radical scavenging activity. nwmedj.org

Different classes of piperidine derivatives exhibit varying antioxidant mechanisms. N-substituted piperidines bearing a cysteamine (B1669678) moiety have shown potent antioxidant activity in lipid peroxidation inhibitory assays and hydroxyl radical scavenging assays, attributed to the oxidizable sulfhydryl (SH) group. researchgate.net Another review highlights that the antioxidant activity of various piperidine compounds can be classified based on their mechanism, such as being associated with lipid peroxidation or electron/radical scavenging. scispace.com

| Compound | Assay | Activity (IC50) | Reference |

|---|---|---|---|

| Piperazine Derivative 3a | DPPH | 371.97 µmol/L | nih.gov |

| Piperazine Derivative 3c (with -OH group) | DPPH | 189.42 µmol/L | nih.gov |

| Piperazine Derivative 3f | DPPH | 420.57 µmol/L | nih.gov |

| BHT (Standard) | DPPH | 113.17 µmol/L | nih.gov |

| Benzhydrylpiperazine Derivative 9d | COX-2 Inhibition | 0.25 µM | rsc.org |

| Benzhydrylpiperazine Derivative 9d | 5-LOX Inhibition | 7.87 µM | rsc.org |

In Vitro Cellular and Molecular Studies on Compound Activity

Cell-based reporter assays are crucial tools in modern drug discovery to confirm that a potential drug molecule interacts with its intended target within a cellular environment. frontiersin.org These assays often utilize genetic constructs where the activity of a target protein is linked to the expression of a reporter gene, such as luciferase or green fluorescent protein (GFP). A change in the reporter signal indicates that the compound has engaged the target and modulated its activity. frontiersin.org

A prominent example of a target engagement assay is the Cellular Thermal Shift Assay (CETSA), which measures the thermal stabilization of a target protein upon ligand binding in intact cells or cell lysates. frontiersin.org Another powerful technique is the NanoBRET (Bioluminescence Resonance Energy Transfer) assay, which can be used to assess inhibitor selectivity across a protein family in living cells. frontiersin.org

Several piperidine derivatives have been investigated for their neuroprotective potential in cellular models of neurological diseases. These studies often use neuronal cell lines, such as the human neuroblastoma cell line SH-SY5Y, and induce toxicity with agents like glutamate (B1630785) to mimic excitotoxic conditions seen in ischemic stroke. thieme-connect.comsophion.comresearchgate.net

In one study, a series of novel cinnamamide-piperidine derivatives were synthesized and evaluated for their ability to protect SH-SY5Y cells from glutamate-induced neurotoxicity. One compound, 9d, demonstrated potent neuroprotective activity in vitro, comparable to the reference drug Fenazinel. thieme-connect.comresearchgate.net Another study focused on piperidine urea (B33335) derivatives, also designed from the lead compound Fenazinel. Compound A10 from this series showed superior protection against L-glutamic acid-induced injury in SH-SY5Y cells and exhibited lower cardiotoxicity than the parent compound. sophion.comresearchgate.netthieme-connect.com These findings highlight the potential of the piperidine scaffold in developing agents to treat neurodegenerative conditions and stroke. sophion.comthieme-connect.com

| Compound | Concentration | Cell Survival Rate (%) vs. Glutamate Injury | Reference |

|---|---|---|---|

| Cinnamamide-Piperidine 9c | 1 µmol/L | 60.09% | researchgate.net |

| 10 µmol/L | 57.41% | researchgate.net | |

| Piperidine Urea A10 | 0.1 µmol/L | 56.12% | thieme-connect.com |

| 1 µmol/L | 58.75% | thieme-connect.com | |

| 10 µmol/L | 61.54% | thieme-connect.com |

The modulation of intracellular reactive oxygen species (ROS) is a key mechanism for many biologically active compounds, including piperidine derivatives. The natural alkaloid piperine (B192125), which contains a piperidine ring, has been shown to induce intracellular ROS generation. This increase in ROS is linked to its ability to provoke cell death and apoptosis in cancer cells. frontiersin.org For example, in colorectal cancer cells, piperine-induced ROS generation was found to be mediated by mitochondrial complex III, NADPH oxidase, and xanthine oxidase. researchgate.net

This pro-oxidant effect is not universal across all related structures and can be highly context-dependent. Paradoxically, many other piperidine derivatives are designed and studied for their antioxidant effects, aiming to scavenge ROS and protect cells from oxidative damage. researchgate.net This dual potential—to either generate or scavenge ROS—underscores the chemical versatility of the piperidine scaffold and how different substitutions can dramatically alter the compound's interaction with cellular redox systems.

The piperidine scaffold is a common feature in many compounds designed to induce apoptosis (programmed cell death) and reduce the viability of cancer cells. researchgate.net These derivatives often exert their effects by targeting fundamental cellular processes like microtubule polymerization or key signaling pathways that regulate cell survival and proliferation. nih.govfrontiersin.org

For instance, a novel piperidine derivative, compound 17a, was identified as a potent inhibitor of tubulin polymerization that binds at the colchicine (B1669291) site. In prostate cancer (PC3) cells, this compound suppressed colony formation and induced apoptosis, as evidenced by morphological changes and analysis with Annexin V-FITC/PI staining. nih.gov The pro-apoptotic effect was associated with a decrease in the expression of anti-apoptotic proteins like BCL-2 and an increase in pro-apoptotic proteins like BAX. frontiersin.org

The natural alkaloid piperine has also been extensively studied for its pro-apoptotic effects. In hepatocellular carcinoma cells, piperine was shown to induce cellular stress and apoptosis through the JNK signaling pathway. nih.gov In lung cancer cells (A549), piperine inhibited cell proliferation and induced apoptosis in a concentration-dependent manner, an effect linked to the upregulation of the p53 tumor suppressor protein. frontiersin.org Studies on various cancer cell lines consistently show that piperidine derivatives can reduce cell viability and induce apoptosis, making them promising candidates for anticancer drug development. nwmedj.orgresearchgate.netnih.gov

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Piperidine Derivative 17a | MGC803 (Gastric Cancer) | 1.09 | nih.gov |

| PC3 (Prostate Cancer) | 0.81 | nih.gov | |

| MCF7 (Breast Cancer) | 1.30 | nih.gov | |

| 1-benzyl-1-(2-methyl-3-oxo-3-(p-tolyl)propyl) piperidin-1-ium chloride | A549 (Lung Cancer) | 32.43 | nwmedj.org |

| Piperine | HepG2 (Liver Cancer) | 97 | nih.gov |

| Hep3B (Liver Cancer) | 58 | nih.gov | |

| AML12 (Non-cancerous Hepatocyte) | 184 | nih.gov |

Computational and Theoretical Studies of 2 2,5 Dimethylbenzyl Piperidine Analogues

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand how a ligand, such as a 2-(2,5-dimethylbenzyl)piperidine analogue, might interact with a protein target at the atomic level.

Research on various piperidine (B6355638) derivatives has demonstrated the utility of molecular docking in elucidating key binding interactions. For instance, in the study of piperidine and piperazine-based compounds targeting the sigma-1 receptor (S1R), docking studies were performed to analyze the binding modes of newly identified ligands. nih.govrsc.org These simulations, often conducted using tools like Glide and Induced Fit Docking (IFD), help to rationalize the observed binding affinities. nih.gov The process typically involves preparing the receptor structure, often from a crystal structure obtained from the Protein Data Bank (PDB), and then docking the ligand into the defined binding site. researchgate.net

Key interactions identified through docking studies often include:

Hydrophobic interactions: Aromatic rings and alkyl groups of the ligand interact with nonpolar residues in the protein's binding pocket. For example, in S1R ligands, a benzyl (B1604629) moiety and a 4-phenylpiperazine tail were found to occupy hydrophobic pockets. nih.gov

Hydrogen bonding: Polar groups on the ligand form hydrogen bonds with appropriate residues in the protein, which are crucial for affinity and specificity.

Electrostatic interactions: Charged groups, such as a protonated piperidine nitrogen, can form salt bridges or other electrostatic interactions with charged residues in the binding site. nih.gov

In a study on N-benzylpiperidine derivatives as acetylcholinesterase (AChE) inhibitors, comparative molecular field analysis (CoMFA), a 3D-QSAR technique that builds upon docking results, was used to correlate steric and electronic fields with inhibitory activity. nih.gov This highlights how docking provides the foundational understanding of the ligand's pose, which can then be used for more quantitative predictions.

The table below summarizes findings from docking studies on related piperidine derivatives, which can inform the potential interactions of this compound analogues with their targets.

| Target Protein | Ligand Type | Key Findings from Docking |

| Sigma-1 Receptor (S1R) | Piperidine/piperazine (B1678402) derivatives | The piperidine nitrogen acts as a positive ionizable center, while benzyl and phenylpiperazine groups occupy hydrophobic pockets. nih.gov |

| Acetylcholinesterase (AChE) | N-benzylpiperidine derivatives | Both steric and electronic factors of the N-benzylpiperidine scaffold are crucial for modulating biochemical activity. nih.gov |

| COVID-19 Main Protease | Piperidine-based small molecules | Virtual screening identified potential inhibitors from an in-house library. researchgate.netsciengpub.ir |

| T. gondii Enoyl-Acyl Carrier Protein Reductase (ENR) | Piperazine-substituted quinazolinones | Docking studies helped to understand the structure-activity relationship of potent inhibitors. acs.org |

| Monoacylglycerol Lipase (B570770) (MAGL) | Benzylpiperidine and benzylpiperazine derivatives | Molecular modeling revealed similar interactions for both piperidine and piperazine analogues. unisi.it |

Quantum Mechanics/Molecular Mechanics (QM/MM) Calculations for Reaction Mechanisms

To gain a deeper understanding of chemical reactions, such as the synthesis of piperidine derivatives or their metabolic transformations, researchers often employ hybrid quantum mechanics/molecular mechanics (QM/MM) calculations. This method combines the accuracy of quantum mechanics (QM) for the reactive part of a system with the efficiency of molecular mechanics (MM) for the surrounding environment, like a solvent or protein. nih.gov

While specific QM/MM studies on this compound were not found, the principles can be applied to understand its formation and reactivity. For example, the synthesis of piperidines can occur through various mechanisms, including intramolecular C-H amination. acs.org A QM/MM approach could model the transition states and reaction pathways of such a cyclization, providing insights into the reaction's feasibility and stereoselectivity.

Quantum mechanical calculations alone are also valuable. For instance, DFT (Density Functional Theory) has been used to study the conformational preferences of fluorinated piperidines, rationalizing the observed axial or equatorial fluorine positions. nih.gov Similarly, semi-empirical quantum chemistry methods have been used to calculate the spatial, electronic, and energy characteristics of piperidine derivatives to establish their thermodynamic stability and reactivity. chemjournal.kz These studies often involve calculating properties like HOMO-LUMO energy gaps to predict chemical stability. chemjournal.kz

The synthesis of piperidines can be complex, involving multiple steps and potential intermediates. nih.govorganic-chemistry.org QM/MM could be particularly useful in elucidating the mechanisms of catalyzed reactions, such as the rhodium-catalyzed asymmetric carbometalation of dihydropyridines to form chiral piperidines, by modeling the catalyst-substrate interactions. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. youtube.com These models are powerful tools in drug discovery for predicting the activity of new, unsynthesized compounds, thus prioritizing synthetic efforts.

For analogues of this compound, QSAR studies can be developed to predict their activity against a specific biological target, provided a dataset of compounds with known activities is available. The process involves calculating a set of molecular descriptors for each compound, which can be 2D (e.g., topological indices) or 3D (e.g., molecular fields from CoMFA). nih.govnih.gov Statistical methods like multiple linear regression (MLR) or machine learning algorithms are then used to build the predictive model. nih.gov

Several QSAR studies have been successfully applied to piperidine and related derivatives:

Aryl alkanol piperazine derivatives: 2D-QSAR models were developed to predict antidepressant activities, identifying key descriptors related to 5-HT and noradrenaline reuptake inhibition. nih.gov

Piperidine-derived compounds as HDM2 inhibitors: A group-based QSAR (GQSAR) model was used to design novel inhibitors of the p53-HDM2 interaction. researchgate.net

Furan-pyrazole piperidine derivatives: QSAR models based on 3D and 2D autocorrelation descriptors were established to predict inhibitory activity against Akt1 and cancer cell lines. nih.gov

The robustness and predictive power of QSAR models are assessed through rigorous validation techniques, including internal validation (e.g., leave-one-out cross-validation) and external validation using a separate test set of compounds. youtube.comnih.gov

Molecular Dynamics Simulations for Conformational Sampling and Binding Kinetics

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to study the conformational flexibility of ligands and proteins and to explore the kinetics of their binding. An MD simulation calculates the trajectory of atoms and molecules over time by solving Newton's equations of motion.

For this compound analogues, MD simulations can be used to:

Explore conformational preferences: The piperidine ring can adopt various conformations, such as chair, boat, and twist-boat forms. researchgate.netacs.org The orientation of the 2-(2,5-dimethylbenzyl) substituent can also vary. MD simulations can sample these different conformations and determine their relative populations, which is crucial for understanding how the molecule fits into a binding site. nih.govacs.org

Investigate ligand-protein binding stability: By running an MD simulation of a ligand-protein complex obtained from docking, researchers can assess the stability of the predicted binding pose. The simulation can reveal if the key interactions are maintained over time and can identify important residues for binding. nih.govrsc.org

Study binding and unbinding events: Although computationally expensive, MD simulations can be used to simulate the entire process of a ligand binding to or unbinding from a protein, providing insights into the kinetics (k_on and k_off rates) of the interaction.

For example, MD simulations were used to study piperidine-derived HDM2 inhibitors, analyzing the stability of the ligand-protein complex and the interactions with key residues over time. researchgate.net In another study, MD simulations complemented docking studies of piperidine/piperazine-based compounds at the sigma-1 receptor, revealing crucial interacting amino acid residues. rsc.org

Pharmacophore Modeling and Virtual Screening Approaches

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) that a molecule must possess to be active at a particular biological target. This model can then be used as a 3D query to search large compound libraries for new potential ligands, a process known as virtual screening. rsc.org

A pharmacophore model for a target that binds this compound analogues would typically include features such as:

A hydrophobic group representing the dimethylbenzyl moiety.

A positive ionizable feature for the piperidine nitrogen.

Potentially other hydrogen bond donors or acceptors, depending on the specific target.

Pharmacophore models have been developed for various targets that recognize piperidine-containing ligands. For instance, pharmacophore models for sigma-1 receptor ligands typically feature two hydrophobic pockets and a central basic core. nih.gov Similarly, long-chain arylpiperazine ligands for the 5-HT7 receptor are described by a pharmacophore that includes a hydrophobic pocket for an aromatic ring and a hydrogen bond-donating tertiary amine. scispace.com

Once a pharmacophore model is established, it can be used in virtual screening campaigns to identify new hit compounds from large chemical databases. researchgate.netsciengpub.ir This approach has been successfully used to discover new ligands for various targets, including the HCV IRES subdomain IIa, where an unbiased library was screened to find new scaffolds. rsc.org

In Silico ADME Prediction (excluding clinical pharmacokinetics)

In silico prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical component of modern drug discovery, helping to identify compounds with favorable pharmacokinetic profiles early in the process. nih.govnih.gov These predictive models are often based on QSAR principles or machine learning algorithms trained on large datasets of experimental ADME data. researchgate.netgithub.comnih.gov

For this compound analogues, various ADME properties can be predicted using computational tools:

Absorption: Properties like aqueous solubility and human oral absorption can be estimated. researchgate.net Models often use descriptors like the predicted octanol/water partition coefficient (logP) to assess lipophilicity, a key factor in membrane permeability.